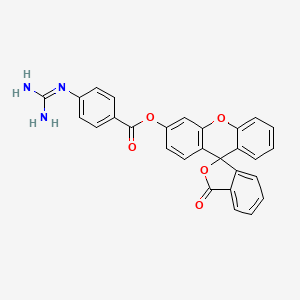
Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3'-yl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3’-yl ester is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a benzoic acid moiety, an aminoiminomethyl group, and a spiro linkage connecting an isobenzofuran and xanthene ring system. Such structural features make it a subject of interest in various scientific fields, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-((aminoiminomethyl)amino)-, 3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3’-yl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isobenzofuran moiety: This can be achieved through the cyclization of ortho-phthalic acid derivatives under acidic conditions.
Synthesis of the xanthene ring: The xanthene ring can be synthesized via the condensation of resorcinol with phthalic anhydride in the presence of a Lewis acid catalyst.
Spiro linkage formation: The spiro linkage is formed by reacting the isobenzofuran and xanthene intermediates under controlled conditions.
Introduction of the aminoiminomethyl group: This step involves the reaction of the spiro compound with guanidine derivatives under basic conditions.
Esterification: The final step is the esterification of the benzoic acid moiety with the aminoiminomethyl-substituted spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3’-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the aminoiminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3’-yl ester has diverse applications in scientific research:
Chemistry: Used as a fluorescent probe due to its unique photophysical properties.
Biology: Employed in cell imaging and tracking studies.
Medicine: Investigated for its potential as a diagnostic agent in medical imaging.
Industry: Utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and sensors.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-((aminoiminomethyl)amino)-, 3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3’-yl ester involves its interaction with specific molecular targets. The compound’s fluorescent properties are attributed to the spiro linkage, which allows for efficient energy transfer and emission. In biological systems, it can bind to cellular components, enabling visualization under fluorescence microscopy. The molecular pathways involved include the excitation of electrons and subsequent emission of light at specific wavelengths.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein: A widely used fluorescent dye with similar structural features but lacking the spiro linkage.
Rhodamine: Another fluorescent dye with a xanthene core but different substituents.
Eosin: A xanthene dye with bromine substituents, used in histology.
Uniqueness
Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3’-yl ester is unique due to its spiro linkage, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring high fluorescence intensity and stability.
Eigenschaften
CAS-Nummer |
97165-32-7 |
|---|---|
Molekularformel |
C28H19N3O5 |
Molekulargewicht |
477.5 g/mol |
IUPAC-Name |
(3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 4-(diaminomethylideneamino)benzoate |
InChI |
InChI=1S/C28H19N3O5/c29-27(30)31-17-11-9-16(10-12-17)25(32)34-18-13-14-22-24(15-18)35-23-8-4-3-7-21(23)28(22)20-6-2-1-5-19(20)26(33)36-28/h1-15H,(H4,29,30,31) |
InChI-Schlüssel |
OVOWMQRABZWWPK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC(=O)C5=CC=C(C=C5)N=C(N)N)OC6=CC=CC=C36 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC(=O)C5=CC=C(C=C5)N=C(N)N)OC6=CC=CC=C36 |
Synonyme |
3'-(4-guanidinobenzoyloxy)spiro(isobenzofuran-1-(3H),9'-(9H)xanthen)-3-one 3-HFGB 3HFGB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


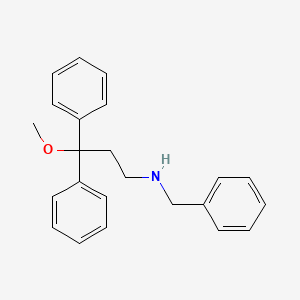

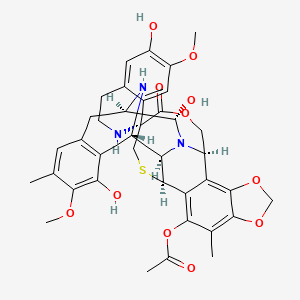
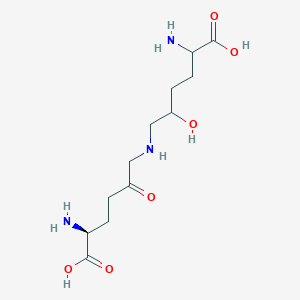
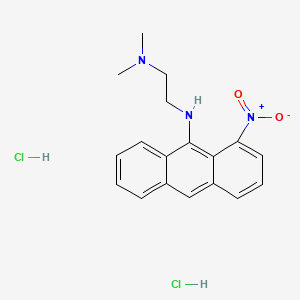

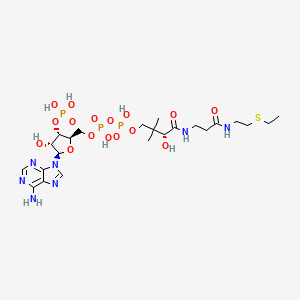
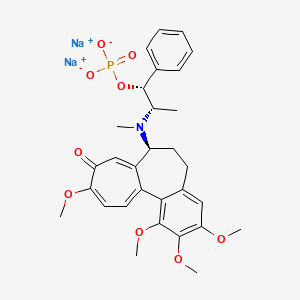
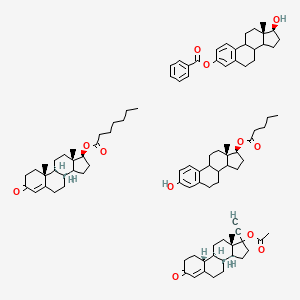
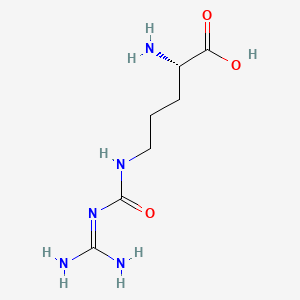

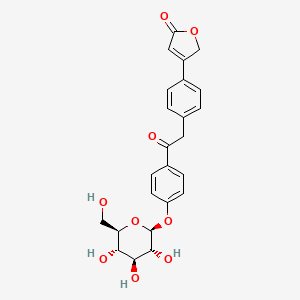
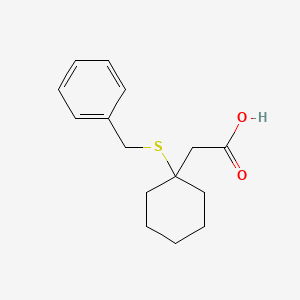
![N-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methylhydroxylamine](/img/structure/B1205959.png)
